(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid is a boronic acid derivative with the molecular formula C30H40BNO4 and a molecular weight of 489.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bis(4-(hexyloxy)phenyl)amino groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
The synthesis of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid typically involves the reaction of appropriate aryl halides with boronic acid derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted phenyl derivatives and other boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable under physiological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid include:
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid: This compound has similar structural features but with methoxy groups instead of hexyloxy groups.
(4-(Naphthyl(phenyl)amino)phenyl)boronic acid: This compound features a naphthyl group instead of the hexyloxyphenyl groups.
(3,4-Bis(hexyloxy)phenyl)boronic acid: This compound has a similar boronic acid group but lacks the amino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C30H40BNO4 |
---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
[4-(4-hexoxy-N-(4-hexoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H40BNO4/c1-3-5-7-9-23-35-29-19-15-27(16-20-29)32(26-13-11-25(12-14-26)31(33)34)28-17-21-30(22-18-28)36-24-10-8-6-4-2/h11-22,33-34H,3-10,23-24H2,1-2H3 |
InChI-Schlüssel |
USBYPHZVCDIIDL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)OCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.